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molecular formula C9H9ClO3 B8779992 4-(2-Chloroethoxy)benzoic acid CAS No. 65136-51-8

4-(2-Chloroethoxy)benzoic acid

Cat. No. B8779992
M. Wt: 200.62 g/mol
InChI Key: YKBCUDCQUOHPPT-UHFFFAOYSA-N
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Patent
US06756388B1

Procedure details

To methyl 4-(2-Chloroethoxy)-benzoic acid (11.8 gm, 53.5 mmol) dissolved in 118 mL of methanol was added 2N KOH (35mL, 1.3 equiv.) and the resulting solution was heated at 50° C. for 24 hrs. The reaction was cooled to room temperature and the methanol evaporated off. The residue was diluted with water and extracted once with ethyl acetate. The aqueous layer was then acidified with 6N HCl and a precipitate formed which was filtered off, washed well with water, and pumped dry under vacuum to yield 10 gm of the title compound.
Name
methyl 4-(2-Chloroethoxy)-benzoic acid
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:10]=[C:9]([O:11][CH2:12][CH2:13][Cl:14])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[K+]>CO>[Cl:14][CH2:13][CH2:12][O:11][C:9]1[CH:10]=[CH:2][C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
methyl 4-(2-Chloroethoxy)-benzoic acid
Quantity
11.8 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)OCCCl
Name
Quantity
118 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the methanol evaporated off
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted once with ethyl acetate
CUSTOM
Type
CUSTOM
Details
a precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
pumped dry under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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